molecular formula C19H34O2 B7802225 Methyl linolelaidate CAS No. 11068-03-4

Methyl linolelaidate

Cat. No. B7802225
CAS RN: 11068-03-4
M. Wt: 294.5 g/mol
InChI Key: WTTJVINHCBCLGX-ZDVGBALWSA-N
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Description

Methyl linolelaidate, also known as Linolelaidic acid methyl ester or Methyl trans,trans-9,12-octadecadienoate, is a chemical compound with the empirical formula C19H34O2 . It has a molecular weight of 294.47 . It is used as an analytical standard and is also a biodiesel component that provides lubricity enhancement . It has inhibitory effects on lipid peroxidation .


Molecular Structure Analysis

The molecular structure of Methyl linolelaidate is represented by the SMILES string CCCCC\\C=C\\C\\C=C\\CCCCCCCC(=O)OC . This indicates that it is a long-chain fatty acid ester with two double bonds in the trans configuration.


Physical And Chemical Properties Analysis

Methyl linolelaidate is a liquid at room temperature . It has a density of 0.88 g/mL at 25 °C . It is stable under normal conditions and is stored at -20°C .

Scientific Research Applications

1. Impact on Human Endothelial and Smooth Muscle Cells

  • Apoptosis and Cell Cycle Arrest: Methyl linolelaidate has been observed to induce apoptosis and cell cycle arrest in human umbilical vein endothelial cells (HUVECs). It causes significant cell injury, with increased expression of pro-apoptotic proteins and inflammation factors, compared to elaidic acid, suggesting a stronger effect on cardiovascular health (Li et al., 2017).
  • Proliferative Effect on Vascular Cells: In a comparative study with elaidic acid, linolelaidic acid showed a stronger proliferative effect on human umbilical vein smooth muscle cells, indicating its significant role in the progression of cardiovascular diseases like atherosclerosis (Li et al., 2013).

2. Influence on Lipid Metabolism and Cardiovascular Health

  • Effect on Lipoprotein Concentration and Composition: Methyl linolelaidate affects hepatic lipoprotein production in HepG2 cells, altering the concentration and composition of apolipoprotein-containing lipoproteins, which has implications for cardiovascular disease risk (Dashti et al., 2002).

3. Applications in Industrial and Environmental Research

  • Influence on Biodiesel Oxidation: Studies have explored how methyl linolelaidate, as a component of biodiesel, influences oxidation processes. This has implications for understanding biodiesel stability and degradation, especially in the presence of metal ions like Fe3+ (Meng et al., 2021).
  • Analysis of Oxidation in Oil-in-Water Emulsions: Research on methyl linolelaidate's oxidation in oil-in-water emulsions provides insights into lipid peroxidation processes, relevant for food science and cosmetic applications (Dugmore & Stark, 2014).

4. Implications for Human Health and Therapeutics

  • Role in Heart Failure Models: Methyl linolelaidate has been studied as a control substance in models of heart failure, particularly in examining the cardioprotective effects of certain compounds (2020).

5. Impact on Cancer Cell Behavior

  • Influence on Leukemia Cells: Methyl linolelaidate's effect on the proliferation and apoptosis of MOLT-4 leukemia cells has been observed, providing insights into the role of fatty acids in cancer cell biology (Phoon et al., 2001).

properties

IUPAC Name

methyl (9E,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTJVINHCBCLGX-ZDVGBALWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880893
Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
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Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl linolelaidate

CAS RN

2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1
Record name Methyl linolelaidate
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Record name Methyl octadeca-9,12-dienoate
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Record name Methyl linolelaidate
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Record name Methyl linoleate hydroperoxide
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Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
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Record name METHYL LINOLELAIDATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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